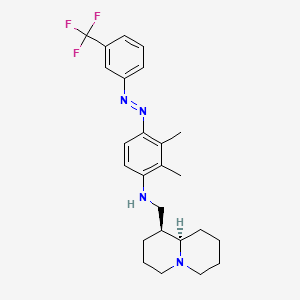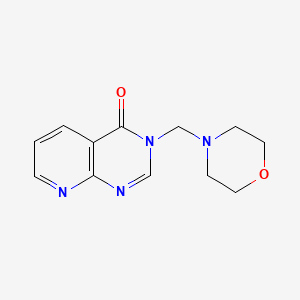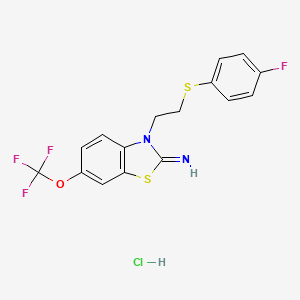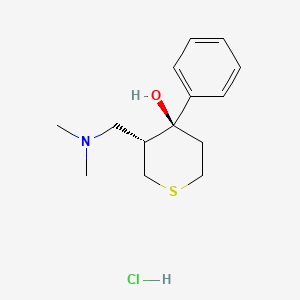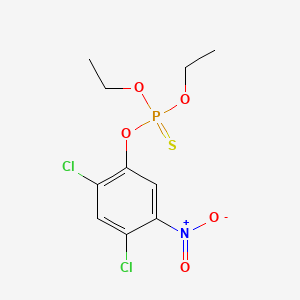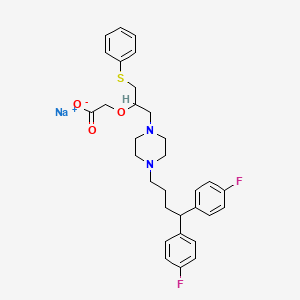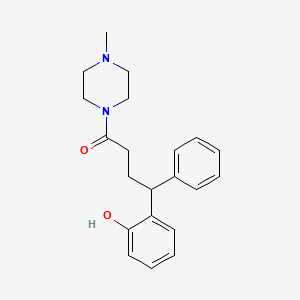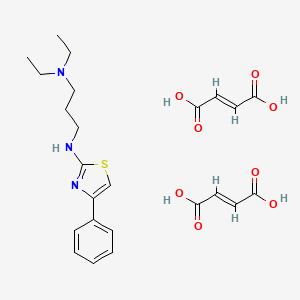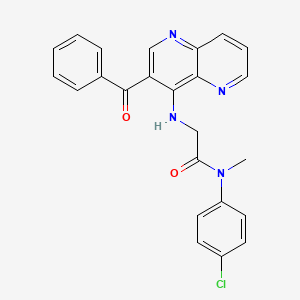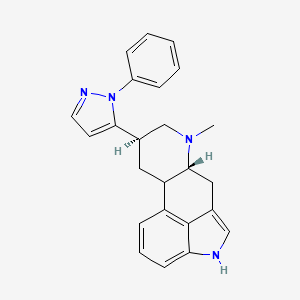
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride is a complex organic compound with significant applications in various fields, including medicine and chemistry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride involves multiple steps. One common method includes the reaction of 2-chloro-10-phenothiazine with 3-chloropropylamine to form an intermediate, which is then reacted with piperazineethanol. The final step involves the esterification with dimethylcarbamate and subsequent conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazines.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use as an antipsychotic agent due to its structural similarity to known antipsychotic drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known antipsychotic with a similar structure.
Fluphenazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Uniqueness
1-Piperazineethanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dimethylcarbamate (ester), dihydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique ester and carbamate groups may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research .
Propiedades
Número CAS |
102233-18-1 |
|---|---|
Fórmula molecular |
C24H33Cl3N4O2S |
Peso molecular |
548.0 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl N,N-dimethylcarbamate;dihydrochloride |
InChI |
InChI=1S/C24H31ClN4O2S.2ClH/c1-26(2)24(30)31-17-16-28-14-12-27(13-15-28)10-5-11-29-20-6-3-4-7-22(20)32-23-9-8-19(25)18-21(23)29;;/h3-4,6-9,18H,5,10-17H2,1-2H3;2*1H |
Clave InChI |
RSTRZOWHZAHSDL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


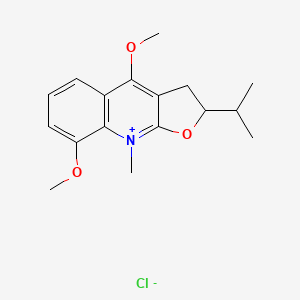
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
